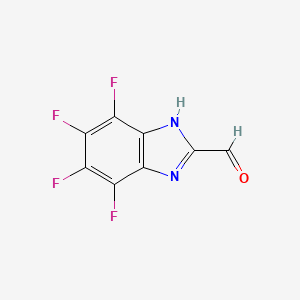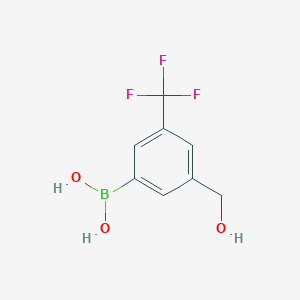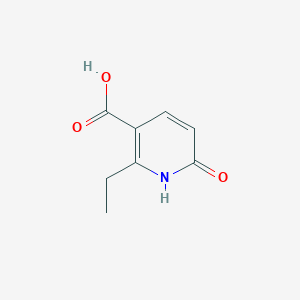![molecular formula C11H19NO B6306271 (1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95% CAS No. 87078-41-9](/img/structure/B6306271.png)
(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one, commonly referred to as BABO, is an organic compound with a molecular formula of C10H19NO. It is a bicyclic molecule with two fused rings, an azabicyclo ring system, and a butyl group. BABO is a chiral compound and exists as two enantiomers, (1R,5S)-BABO and (1S,5R)-BABO. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
BABO has been extensively studied due to its potential applications in the field of medicinal chemistry. It has been used as a chiral scaffold for the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). BABO has also been used as a starting material for the synthesis of novel antifungal agents and as an intermediate for the synthesis of anti-inflammatory agents. In addition, BABO has been used in the synthesis of novel antibiotics and antimalarial agents.
Mechanism of Action
The exact mechanism of action of BABO is not yet fully understood. However, it is believed to interact with various biological targets, such as enzymes, receptors, and transporters. BABO has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, BABO has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of BABO have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, BABO has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Furthermore, BABO has been shown to have anti-inflammatory and antifungal activities.
Advantages and Limitations for Lab Experiments
The use of BABO in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound. Additionally, it is a chiral compound, which makes it useful for the synthesis of chiral compounds. However, there are some limitations to the use of BABO in laboratory experiments. It is a relatively unstable compound and is sensitive to light, heat, and oxygen. Furthermore, it has a low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
The potential applications of BABO in medicinal chemistry are numerous and the research in this area is ongoing. Future research should focus on the development of novel compounds based on the BABO scaffold. Additionally, further research should be conducted to elucidate the exact mechanism of action of BABO and its biochemical and physiological effects. Furthermore, research should focus on the development of more efficient and cost-effective synthesis methods for BABO. Finally, further research should be conducted to identify new potential applications of BABO.
Synthesis Methods
The synthesis of BABO has been reported in several studies. The most commonly used method is the reaction of 8-azabicyclo[3.2.1]octan-3-one with butan-2-ol in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction proceeds via an intramolecular nucleophilic substitution reaction, resulting in the formation of BABO. Other methods have also been reported, such as the reaction of 8-azabicyclo[3.2.1]octan-3-one with butan-2-amine in the presence of a catalyst, such as p-toluenesulfonic acid.
properties
IUPAC Name |
(1R,5S)-8-butan-2-yl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-8(2)12-9-4-5-10(12)7-11(13)6-9/h8-10H,3-7H2,1-2H3/t8?,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCGRGDNNZECJ-PBINXNQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1[C@@H]2CC[C@H]1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-butan-2-yl-8-azabicyclo[3.2.1]octan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)


![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)






![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)